molecular formula C12H12N2S B128923 5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole CAS No. 144340-48-7

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole

Cat. No. B128923
CAS RN: 144340-48-7
M. Wt: 216.3 g/mol
InChI Key: WFVKRJYMIVDODL-UHFFFAOYSA-N
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Description

The compound “5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole” is a complex organic molecule that contains an indole and a thiazole ring. Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazoles, on the other hand, are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, with the thiazole ring likely substituted at the 2-position with a methyl group and attached at the 5-position to the 2-position of the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiazole rings. The indole ring is electron-rich and could be susceptible to electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle containing two different heteroatoms, might exhibit unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely contribute to its stability and could influence its solubility in various solvents .

Scientific Research Applications

HIV-1 Fusion Inhibition

Indole-based compounds: , including variants of the compound , have been studied for their potential to inhibit HIV-1 fusion. They target the hydrophobic pocket of transmembrane glycoprotein gp41, which is crucial for the virus’s ability to enter and infect host cells . The most active inhibitors from this class have shown promising results in binding, cell-cell fusion, and viral replication assays.

Antitumor Activity

Indolin-5-yl-cyclopropanamine derivatives: , which share a structural motif with the compound, have been identified as selective inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is closely related to the development of several tumor types, and inhibitors like these can have potent antiproliferative activities against specific cancer cell lines, offering a pathway for novel cancer therapies.

Type 2 Diabetes Management

Derivatives of the compound have been synthesized and evaluated as non-competitive α-glucosidase inhibitors . These inhibitors play a role in managing Type 2 diabetes by regulating blood glucose levels, providing an alternative to current medications with fewer side effects.

Neuropharmacology

The compound’s derivatives have been used to study their effect on neurological disorders such as anxiety and depression. They act as antagonists to the metabotropic glutamate subtype 5 (mGlu5) receptor, which has implications in pain modulation and drug-seeking behavior .

Chemical Intermediate

The compound serves as a chemical intermediate for the synthesis of various disubstituted methanamines, which are of interest due to their pharmacological properties. These intermediates can lead to the discovery of new drugs with beneficial effects on health .

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, reactivity, physical and chemical properties, and potential biological activity. This could involve experimental studies as well as computational modeling .

Mechanism of Action

Target of Action

The compound “4-(Indolin-5-yl)-2-methylthiazole” has been found to interact with several targets. It has been identified as a potential inhibitor of InhA , an enzyme involved in the fatty acid biosynthesis pathway of mycobacteria . This compound has also been suggested to interact with Histone Deacetylase 6 (HDAC6) and Heat-Shock Protein 90 (Hsp90) . Furthermore, it has been reported to target Glycoprotein 41 (gp41) , which plays a crucial role in HIV-1 fusion .

Mode of Action

The compound’s interaction with its targets leads to significant changes. As an InhA inhibitor, it can potentially disrupt the fatty acid biosynthesis pathway in mycobacteria, leading to the inhibition of bacterial growth . When interacting with HDAC6 and Hsp90, it can regulate a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins . As a gp41 inhibitor, it can potentially inhibit HIV-1 fusion by targeting the hydrophobic pocket of transmembrane glycoprotein gp41 .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting InhA, it disrupts the fatty acid biosynthesis pathway in mycobacteria . Its interaction with HDAC6 and Hsp90 affects gene expression, cell motility, immune response, and protein degradation . By targeting gp41, it can potentially disrupt the HIV-1 fusion process .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects. By inhibiting InhA, it can potentially inhibit the growth of mycobacteria . Its interaction with HDAC6 and Hsp90 can regulate various biological processes . By inhibiting gp41, it can potentially prevent HIV-1 fusion .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by storage conditions

properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKRJYMIVDODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429265
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole

CAS RN

144340-48-7
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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